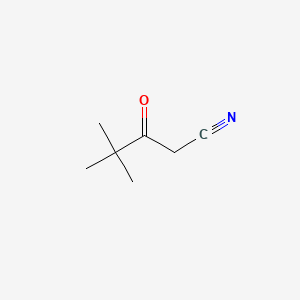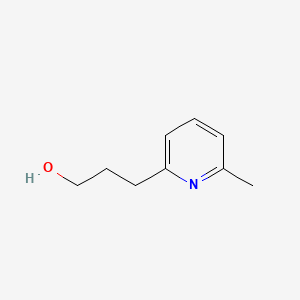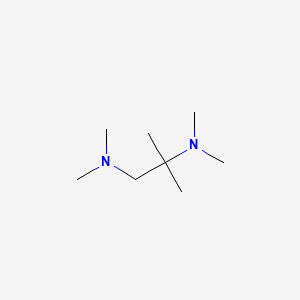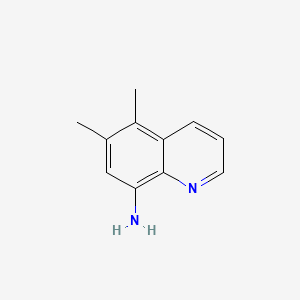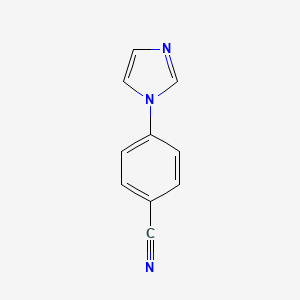
4-(1H-imidazol-1-yl)benzonitrile
Overview
Description
4-(1H-imidazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3. It consists of a benzonitrile moiety substituted with an imidazole ring at the para position. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that the benzimidazole nucleus, which is structurally similar to 4-(1h-imidazol-1-yl)benzonitrile, is an important pharmacophore in drug discovery . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels.
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar to this compound, are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
The compound’s molecular weight (169183), density (11±01 g/cm3), and boiling point (3581±250 °C at 760 mmHg) suggest that it may have certain pharmacokinetic properties .
Result of Action
Benzimidazole derivatives, which are structurally similar to this compound, are known to have a multitude of interesting pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves phosphodiesterases, a class of enzymes that hydrolyze cyclic nucleotides such as cyclic adenine monophosphate and cyclic guanine monophosphate . By inhibiting these enzymes, this compound can regulate intracellular levels of these cyclic nucleotides, thereby influencing cell function. Additionally, this compound has been shown to exhibit antimicrobial activities, interacting with bacterial and fungal proteins to inhibit their growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell signaling pathways by modulating the levels of cyclic nucleotides, which are crucial secondary messengers in many signaling cascades. For instance, the inhibition of phosphodiesterases by this compound can lead to increased levels of cyclic adenine monophosphate, thereby activating protein kinase A and influencing gene expression . Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring of the compound can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to phosphodiesterases results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of phosphodiesterases and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit phosphodiesterases and modulate cell signaling pathways without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit enzymes such as phosphodiesterases, thereby altering the levels of cyclic nucleotides and influencing metabolic processes . Additionally, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy, with higher concentrations observed in regions with abundant target enzymes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the imidazole ring of this compound can interact with mitochondrial proteins, leading to its accumulation in mitochondria and influencing mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with imidazole in the presence of a base. A common method includes the use of a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: 4-(1H-imidazol-1-yl)benzylamine.
Scientific Research Applications
4-(1H-imidazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-imidazol-1-yl)benzoic acid
- 4-(1H-imidazol-1-yl)benzylamine
Uniqueness
4-(1H-imidazol-1-yl)benzonitrile is unique due to the presence of both the imidazole ring and the nitrile group, which confer distinct reactivity and binding properties. Compared to its analogs, this compound exhibits a balance of electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
4-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGZFJGMRRTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180020 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-03-6 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-(1H-imidazol-1-yl)benzonitrile contribute to its effectiveness as a TADF emitter?
A1: this compound functions as the acceptor moiety in a series of newly synthesized TADF emitters []. The imidazole ring and the benzonitrile group create a strong electron-accepting character within the molecule. This property is crucial for facilitating efficient TADF, a process where thermally activated reverse intersystem crossing from the triplet to the singlet excited state allows for enhanced light emission.
Q2: How does the choice of donor moiety coupled with this compound affect the electrochemiluminescence performance?
A2: The research demonstrates that varying the donor moiety attached to this compound directly influences the electrochemiluminescence efficiency []. Surprisingly, the efficiency is primarily determined by the electrochemical reversibility of the redox processes rather than the photophysical properties like photoluminescence quantum yield or excited state lifetime. This finding highlights the importance of electrochemical properties in designing efficient TADF emitters for electrochemiluminescence applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
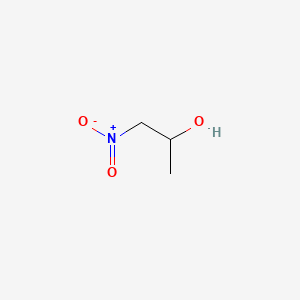
![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
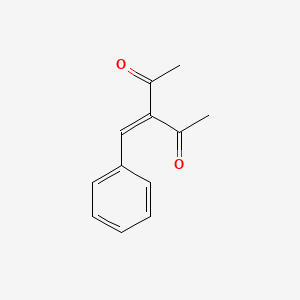
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
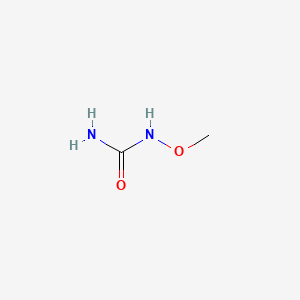
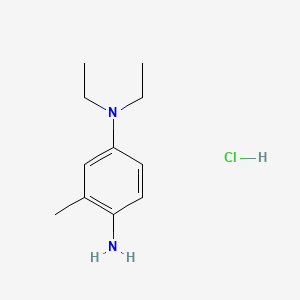
![N-[4-(octyloxy)phenyl]acetamide](/img/structure/B1295114.png)
